molecular formula C16H22ClNO3 B7594741 4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide

4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide

Cat. No. B7594741
M. Wt: 311.80 g/mol
InChI Key: AGQJFKLUDMDHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in treating various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.

Mechanism of Action

4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. This leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells. The specificity of this compound for these kinases makes it a promising candidate for targeted cancer therapy.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit platelet aggregation, which could have implications for its use in cardiovascular disease. It also has anti-inflammatory properties, which could make it useful for treating autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide is its specificity for certain kinases, which reduces the likelihood of off-target effects. However, this also limits its effectiveness against cancers that do not rely on these pathways. Another limitation is the potential for resistance to develop over time, as with many targeted therapies.

Future Directions

There are several potential future directions for research on 4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide. One area of interest is its use in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy, to enhance its anti-cancer effects. Another direction is the development of biomarkers to predict which patients are most likely to respond to treatment with this compound. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide involves several steps, starting with the reaction of 4-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-hydroxycycloheptanemethanol in the presence of a base such as triethylamine to produce the desired amide product. The compound is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide has been shown to be effective against a variety of cancer cell lines in preclinical studies, including lymphoma, leukemia, and solid tumors. It works by inhibiting the activity of several kinases that are involved in cell signaling pathways, including BTK, FLT3, and AKT. These pathways are often dysregulated in cancer cells, leading to uncontrolled growth and survival.

properties

IUPAC Name

4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-21-14-10-12(17)6-7-13(14)15(19)18-11-16(20)8-4-2-3-5-9-16/h6-7,10,20H,2-5,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQJFKLUDMDHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)NCC2(CCCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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